N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
The compound N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide features a benzamide core linked to a thiazol ring substituted at position 4 with a 5-bromothiophen-2-yl group and at position 3 of the benzamide with an isopropylsulfonyl moiety.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-10(2)26(22,23)12-5-3-4-11(8-12)16(21)20-17-19-13(9-24-17)14-6-7-15(18)25-14/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQOQIWJKIGNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C21H22BrN3O3S
- Molecular Weight: 540.5 g/mol
- IUPAC Name: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3-isopropylsulfonyl)benzamide
The compound features a thiazole ring, a bromothiophene moiety, and an isopropyl sulfonamide group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with thiazole and thiadiazole structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Reference (Sorafenib) | HeLa | 7.91 |
These results demonstrate that certain thiazole derivatives can be more potent than established anticancer drugs like Sorafenib, suggesting their potential for further development as therapeutic agents .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry analysis has shown that these compounds can significantly induce apoptotic cell death and block the cell cycle at the sub-G1 phase, indicating a strong pro-apoptotic effect .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their in vitro antimicrobial efficacy using standard protocols:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
These results highlight the potential of thiazole-containing compounds as antimicrobial agents .
Case Studies and Research Findings
- Zinc-Activated Channel (ZAC) Antagonism : A study identified that certain thiazole derivatives act as antagonists at the ZAC, a receptor linked to various physiological functions. The compound demonstrated non-competitive antagonism of Zn²⁺ induced signaling, suggesting its utility in pharmacological research .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to fully understand their therapeutic potential. Preliminary studies indicate favorable pharmacokinetic profiles, but comprehensive toxicological assessments are still required.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Thiazol-Benzamide Framework
The thiazol-2-yl benzamide scaffold is shared with compounds in (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)), which feature substituents at positions 4 and 5 of the thiazol ring . In contrast, the target compound substitutes position 4 of the thiazol with a 5-bromothiophen-2-yl group, introducing sulfur-sulfur interactions and enhanced aromaticity compared to pyridinyl or morpholinomethyl groups.
Sulfonyl Substituents
The isopropylsulfonyl group at position 3 of the benzamide distinguishes the target compound from analogs in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones), which feature aromatic sulfonyl groups .
Halogenated Moieties
The 5-bromothiophene substituent introduces steric bulk and polarizability absent in ’s chloro-substituted benzamides (e.g., 4d–4f ). Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in biological systems, though this remains speculative without direct data .
Physicochemical Properties
Melting Points and Solubility
- reports melting points for thiadiazol-benzamide hybrids (e.g., 6: 160°C; 8a: 290°C), influenced by aromatic stacking and hydrogen bonding . The target’s bromothiophene and isopropylsulfonyl groups may elevate its melting point relative to non-halogenated analogs.
- The aliphatic isopropylsulfonyl group likely enhances solubility in organic solvents compared to aromatic sulfonyl derivatives (e.g., ’s triazole-thiones) .
Lipophilicity
The combination of a bromothiophene (hydrophobic) and isopropylsulfonyl (moderately polar) groups suggests intermediate lipophilicity, distinct from ’s pyridinyl/morpholinomethyl-substituted compounds (more hydrophilic) .
Spectroscopic Characteristics
Infrared Spectroscopy
- The benzamide C=O stretch (~1660–1680 cm⁻¹) is consistent across analogs (e.g., 4d–4i in ; 6 and 8a–c in ) .
- The isopropylsulfonyl group’s S=O stretches (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) would differ from ’s C=S stretches (~1247–1255 cm⁻¹) .
NMR Spectroscopy
- Thiophene protons in the target compound would resonate downfield (δ ~7.0–7.5 ppm) compared to pyridinyl protons (δ ~8.0–8.5 ppm in ) due to sulfur’s electron-donating effects .
- The isopropylsulfonyl group’s methyl protons would appear as a septet (δ ~1.2–1.5 ppm) and doublet (δ ~3.5–4.0 ppm), distinct from aryl sulfonyl environments .
Tabulated Comparison of Key Analogs
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide?
- Methodological Answer : The compound is synthesized via a multi-step approach. First, the thiazole core is constructed by cyclo-condensation of a brominated ketone (e.g., 2-bromo-1-(5-bromothiophen-2-yl)ethanone) with thiourea derivatives in ethanol under reflux. Subsequent coupling with 3-(isopropylsulfonyl)benzamide is achieved using pyridine as a base and solvent to facilitate amide bond formation. Reaction progress is monitored via TLC, and purification involves recrystallization from methanol or chromatography .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the thiazole, bromothiophene, and benzamide moieties. For example, the isopropylsulfonyl group shows distinct doublets for CH(CH3)2 protons at δ 1.2–1.4 ppm .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice. For thiazole derivatives, centrosymmetric dimers are common .
- Mass Spectrometry : Confirms molecular weight via peaks such as [M+H]+ or [M+Na]+ with accurate mass matching (±0.001 Da) .
Q. How do functional groups (e.g., isopropylsulfonyl, bromothiophene) influence solubility and reactivity?
- Methodological Answer :
- Isopropylsulfonyl : Enhances lipophilicity (logP ↑) and metabolic stability due to steric hindrance, as shown in analogues with trifluoromethyl groups .
- Bromothiophene : Participates in halogen bonding (C–Br⋯π) in crystal packing and serves as a site for Suzuki-Miyaura cross-coupling in derivatization .
- Solubility is assessed via shake-flask experiments in PBS (pH 7.4) or DMSO, with logS calculated using software like ACD/Labs .
Advanced Research Questions
Q. What strategies optimize the compound’s inhibitory activity against target enzymes (e.g., PFOR)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution of the benzamide (e.g., introducing electron-withdrawing groups like -SO2R) improves binding to the PFOR active site. For example, analogues with isopropylsulfonyl show 2–3× higher IC50 than methylsulfonyl derivatives .
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between the amide group and PFOR’s Arg residues). MD simulations (GROMACS) validate stability over 100 ns trajectories .
Q. How do crystallographic data resolve contradictions in reported bioactivity profiles?
- Methodological Answer : Conflicting bioactivity data (e.g., varying IC50 in enzyme assays) may arise from polymorphic forms. Single-crystal XRD identifies conformational isomers (e.g., rotational freedom in the isopropylsulfonyl group) that alter binding. For example, a 10° torsional shift in the benzamide moiety reduces steric clash with Tyr residues, increasing potency .
Q. What in silico approaches predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the thiophene ring).
- Proteomics : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) in hepatocyte incubations .
- hERG Inhibition : Patch-clamp assays or QSAR models (e.g., using MOE descriptors) assess cardiac toxicity risks .
Q. How are isotopic labeling (e.g., 13C, 15N) and radioligand assays applied in mechanistic studies?
- Methodological Answer :
- Isotopic Labeling : 13C-labeled benzamide is synthesized using K13CN in the Strecker reaction. Tracking via 13C NMR elucidates metabolic pathways (e.g., cleavage of the thiazole ring in liver microsomes) .
- Radioligand Binding : Tritium (3H)-labeled compound is used in saturation binding assays (Kd determination) with membrane fractions expressing the target receptor. Non-specific binding is blocked with 100× cold ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
